molecular formula C10H13NO B13798294 3-Isopropyl-2-phenyloxaziridine

3-Isopropyl-2-phenyloxaziridine

Cat. No.: B13798294
M. Wt: 163.22 g/mol
InChI Key: OHLCODRYAOXLIV-UHFFFAOYSA-N
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Description

3-Isopropyl-2-phenyloxaziridine is a member of the oxaziridine family, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. These compounds are known for their high reactivity and are often used as oxidizing agents in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropyl-2-phenyloxaziridine can be synthesized through the oxidation of imines. One common method involves the use of trichloroacetonitrile and hydrogen peroxide under mild conditions . The general procedure includes dissolving the imine in a suitable solvent, such as dichloromethane, and then adding the oxidizing agents. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography (TLC) until completion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Purification is often achieved through recrystallization or chromatography techniques.

Scientific Research Applications

3-Isopropyl-2-phenyloxaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isopropyl-2-phenyloxaziridine involves the transfer of an oxygen atom to a nucleophile. This process typically follows an S_N2 mechanism, where the nucleophile attacks the oxygen atom of the oxaziridine, leading to the formation of a hemiaminal intermediate. This intermediate then fragments to yield the oxidized product and a sulfinimine byproduct .

Comparison with Similar Compounds

Uniqueness: 3-Isopropyl-2-phenyloxaziridine is unique due to its specific structure, which imparts distinct reactivity and selectivity in oxidation reactions. Its isopropyl group provides steric hindrance, which can influence the outcome of reactions compared to other oxaziridines .

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-phenyl-3-propan-2-yloxaziridine

InChI

InChI=1S/C10H13NO/c1-8(2)10-11(12-10)9-6-4-3-5-7-9/h3-8,10H,1-2H3

InChI Key

OHLCODRYAOXLIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N(O1)C2=CC=CC=C2

Origin of Product

United States

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